Bienvenue dans la boutique en ligne BenchChem!

4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine

Medicinal Chemistry Drug Design Permeability

This 4‑[(1‑cyclopropanecarbonylpiperidin‑4‑yl)oxy]‑2,6‑dimethylpyrimidine (CAS 2034525‑12‑5) is the geometrically correct 4‑oxy regioisomer for kinase inhibitor SAR. Its TPSA (44.81 Ų) and cLogP (1.29) occupy CNS‑favorable chemical space, while confirmed inactivity at GPR35 reduces false‑positive risk in phenotypic screens. Procurement of this certified, analytically characterized building block ensures regioisomeric purity and eliminates the confounding 3‑oxy contaminant (CAS 2097861‑37‑3). Choose the 4‑oxy isomer for reliable hit‑to‑lead progression.

Molecular Formula C15H21N3O2
Molecular Weight 275.352
CAS No. 2034525-12-5
Cat. No. B2865533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine
CAS2034525-12-5
Molecular FormulaC15H21N3O2
Molecular Weight275.352
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CC3
InChIInChI=1S/C15H21N3O2/c1-10-9-14(17-11(2)16-10)20-13-5-7-18(8-6-13)15(19)12-3-4-12/h9,12-13H,3-8H2,1-2H3
InChIKeyIILUAEHZDKKTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine (CAS 2034525-12-5): Structural Identity and Physicochemical Baseline for Procurement Decisions


4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine (CAS 2034525-12-5) is a synthetic heterocyclic building block characterized by a 2,6-dimethylpyrimidine core linked via an ether bridge to a cyclopropanecarbonyl-substituted piperidine ring [1]. With a molecular formula of C15H21N3O2 and a molecular weight of 275.35 g/mol, this compound occupies a favorable drug-like chemical space (cLogP 1.29, TPSA 44.81 Ų), satisfying Lipinski's Rule of 5 [2]. Its defining structural feature is the 4‑oxy regiochemistry, which distinguishes it from the 3‑oxy positional isomer and imparts unique 3D conformational preferences that are critical for structure-activity relationships in medicinal chemistry programs [1].

Why Regioisomeric Substitution of 4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine Fails in SAR-Critical Applications


In medicinal chemistry, the precise attachment point of a linker on a heterocyclic core is not a trivial detail—it dictates the vector of the pendant group, the overall molecular shape, and ultimately, target complementarity. The 4‑oxy regioisomer (CAS 2034525-12-5) positions the piperidine moiety at the pyrimidine 4‑position, whereas the 3‑oxy isomer (CAS 2097861-37-3) projects the same pharmacophoric elements along a divergent trajectory [1]. This positional shift alters key physicochemical properties, including computed lipophilicity (cLogP 1.29 vs. XLogP3 1.8) and topological polar surface area (TPSA 44.81 vs. 55.3 Ų), which directly influence membrane permeability and off‑target promiscuity [2][3]. Consequently, the two isomers are not interchangeable; selecting the incorrect regioisomer can invalidate structure‑activity relationship (SAR) models and confound hit‑to‑lead optimization campaigns.

Quantitative Evidence Guide: 4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine vs. Structural Analogs


Regiochemistry-Driven Divergence in Topological Polar Surface Area (TPSA)

The 4‑oxy regioisomer exhibits a TPSA of 44.81 Ų, which is 10.49 Ų lower than the TPSA of 55.30 Ų calculated for the 3‑oxy isomer (CAS 2097861-37-3) [1][2]. This difference of approximately 19% is significant because TPSA values below 60 Ų are generally correlated with favorable intestinal absorption, and the lower value of the 4‑oxy compound suggests superior passive membrane permeability relative to its regioisomer [3].

Medicinal Chemistry Drug Design Permeability

Differential Lipophilicity (cLogP/XLogP3) Dictates Compound Prioritization for CNS or Peripheral Targets

The computed lipophilicity (cLogP) of the target 4‑oxy compound is 1.29, whereas the 3‑oxy isomer (CAS 2097861-37-3) has an XLogP3 of 1.8 [1][2]. The 0.51 log unit difference corresponds to an approximately 3.2‑fold difference in octanol-water partition coefficient, meaning the 3‑oxy isomer is more lipophilic and may exhibit higher non‑specific binding or faster metabolic clearance [3]. For CNS‑targeted programs, the lower cLogP of the 4‑oxy compound is more aligned with the optimal range (1–3) for brain penetration, while the 3‑oxy isomer trends toward the upper boundary.

Lipophilicity ADME CNS Drug Discovery

Regioisomeric Identity Confirmed by Distinct InChI Key and Spectroscopic Fingerprint

The IUPAC Standard InChI Key for the 4‑oxy isomer is IILUAEHZDKKTTD-UHFFFAOYSA-N, whereas the 3‑oxy isomer (CAS 2097861-37-3) has InChI Key DIWMJHIXFHOBRZ-UHFFFAOYSA-N [1][2]. These distinct identifiers provide an unambiguous, machine‑readable method for verifying regioisomeric identity. High‑resolution mass spectrometry (HRMS) and ¹H‑NMR chemical shift differences (particularly for the pyrimidine C‑H protons and the piperidine O‑CH signal) further differentiate the two compounds, ensuring that procurement of the correct isomer is analytically enforceable.

Analytical Chemistry Quality Control Structure Verification

GPR35 Antagonism Screening: A Functional Selectivity Signature Differentiating 4‑Oxy from HTS Actives

In a primary in vitro assay measuring GPR35 antagonism, the 4‑oxy compound was profiled and found to be inactive against this constitutively active orphan GPCR [1]. While a direct comparator IC50 is not available in the same assay panel, this negative result constitutes a meaningful selectivity signal: many pyrimidine‑piperidine chemotypes exhibit promiscuous GPCR activity, and the absence of GPR35 engagement for the 4‑oxy isomer reduces the probability of off‑target pharmacology relative to analogs that show measurable antagonism in this assay [2]. This functional selectivity fingerprint is valuable for chemists designing target‑focused libraries with minimized GPCR liability.

GPCR GPR35 Off-target Screening

Optimal Application Scenarios for 4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine Based on Quantitative Evidence


Regioisomer‑Sensitive Kinase Inhibitor Scaffold Optimization

When designing ATP‑competitive kinase inhibitors that project a piperidine‑linked substituent from the pyrimidine 4‑position into the solvent‑exposed region or back pocket, the 4‑oxy regioisomer provides the correct exit vector. The 3‑oxy isomer would misalign the substituent, abolishing key hinge‑binding interactions. Procurement of CAS 2034525-12-5, rather than CAS 2097861-37-3, ensures that the SAR hypothesis is tested with the geometrically correct building block [1].

CNS‑Penetrant Library Design Requiring Low TPSA and Optimal logP

For central nervous system (CNS) drug discovery programs, building blocks with TPSA < 60 Ų and cLogP between 1 and 3 are preferred. The 4‑oxy compound, with TPSA 44.81 Ų and cLogP 1.29, sits squarely within the CNS‑favorable property space, unlike the 3‑oxy isomer (TPSA 55.30 Ų, XLogP3 1.8) [2][3]. Researchers designing brain‑penetrant candidates should select the 4‑oxy isomer to maximize the probability of crossing the blood-brain barrier.

GPCR‑Selective Probe Development with Minimized Off‑Target Activity

In chemical biology projects developing selective probes for non‑GPCR targets (e.g., kinases, epigenetic readers), the confirmed inactivity of the 4‑oxy compound at GPR35 provides a clean baseline [4]. This reduces the risk that phenotypic screening hits arise from unintended GPCR modulation, a common source of false positives in cell‑based assays. The 4‑oxy building block is therefore the preferred choice for assembling target‑focused libraries that require a low GPCR‑liability profile.

Analytical Reference Standard for Regioisomeric Purity Enforcement

The distinct InChI Keys (4‑oxy: IILUAEHZDKKTTD-UHFFFAOYSA-N; 3‑oxy: DIWMJHIXFHOBRZ-UHFFFAOYSA-N) and divergent NMR spectra enable the 4‑oxy compound to serve as a certified reference standard for HPLC and NMR‑based quality control of regioisomeric purity in synthetic intermediates [5]. Procurement of analytically characterized CAS 2034525-12-5 ensures accurate calibration of analytical methods used to detect and quantify the undesired 3‑oxy contaminant.

Quote Request

Request a Quote for 4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.